molecular formula C15H18N2O B3851828 2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol

2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol

Cat. No.: B3851828
M. Wt: 242.32 g/mol
InChI Key: HPADYQKGGCFPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol is an organic compound that belongs to the class of ethanolamines This compound features a benzyl group attached to a pyridin-3-ylmethylamino moiety, which is further connected to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol typically involves the reaction of benzylamine with pyridine-3-carbaldehyde, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium borohydride for the reduction step.

  • Step 1: Formation of Schiff Base

      Reactants: Benzylamine and pyridine-3-carbaldehyde

      Conditions: Solvent (methanol), room temperature, stirring for several hours

      Product: Schiff base (N-benzylidene-3-pyridylmethylamine)

  • Step 2: Reduction of Schiff Base

      Reactants: Schiff base and sodium borohydride

      Conditions: Solvent (methanol), room temperature, slow addition of sodium borohydride

      Product: N-benzyl-3-pyridylmethylamine

  • Step 3: Alkylation with Ethylene Oxide

      Reactants: N-benzyl-3-pyridylmethylamine and ethylene oxide

      Conditions: Solvent (ethanol), elevated temperature, pressure vessel

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: 2-[Benzyl(pyridin-3-ylmethyl)amino]acetaldehyde or 2-[Benzyl(pyridin-3-ylmethyl)amino]acetic acid.

    Reduction: 2-[Benzyl(pyridin-3-ylmethyl)amino]ethane.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl(pyridin-2-ylmethyl)amino]ethanol
  • 2-[Benzyl(pyridin-4-ylmethyl)amino]ethanol
  • 2-[Phenyl(pyridin-3-ylmethyl)amino]ethanol

Uniqueness

2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This positional specificity can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

2-[benzyl(pyridin-3-ylmethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-10-9-17(12-14-5-2-1-3-6-14)13-15-7-4-8-16-11-15/h1-8,11,18H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPADYQKGGCFPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol
Reactant of Route 2
Reactant of Route 2
2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol
Reactant of Route 3
Reactant of Route 3
2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol
Reactant of Route 4
Reactant of Route 4
2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol
Reactant of Route 5
Reactant of Route 5
2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol
Reactant of Route 6
Reactant of Route 6
2-[Benzyl(pyridin-3-ylmethyl)amino]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.